molecular formula C16H22O6 B592816 tetranor-PGJM

tetranor-PGJM

Cat. No.: B592816
M. Wt: 310.34 g/mol
InChI Key: KPFBKANRLYZJQP-DGCLKSJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetranor-PGJM is a metabolite of prostaglandin D2 (PGD2), which is a bioactive lipid involved in various physiological processes. This compound is formed by the elimination of the C-9 hydroxyl group from PGD2. This compound is known for its role in reflecting the biosynthesis of PGD2 in both humans and mice .

Biochemical Analysis

Biochemical Properties

Tetranor-PGJM is an arachidonic acid metabolite . Arachidonic acid is a polyunsaturated fatty acid that is present in the phospholipids of membranes of the body’s cells, and is abundant in the brain, muscles, and liver. It interacts with various enzymes, proteins, and other biomolecules in the body.

Cellular Effects

It has been observed that levels of this compound were significantly higher in subjects with stage 1 nephropathy than in healthy subjects and increased with the progression of nephropathy . This suggests that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism in the context of diabetic nephropathy.

Metabolic Pathways

This compound is involved in the arachidonic acid metabolic pathway . This pathway involves various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetranor-PGJM typically involves the conversion of tetranor-PGDM (another PGD2 metabolite) through a series of chemical reactions. One common method includes treating tetranor-PGDM with trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2) and stirring the mixture overnight at room temperature. The resulting product is then purified using flash chromatography .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions: Tetranor-PGJM undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce this compound.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Tetranor-PGJM has several scientific research applications across different fields:

Comparison with Similar Compounds

Uniqueness: Tetranor-PGJM is unique in its specific formation from PGD2 and its role in reflecting PGD2 biosynthesis. Unlike tetranor-PGDM and tetranor-PGEM, this compound is specifically associated with the elimination of the C-9 hydroxyl group, making it a distinct marker for PGD2 metabolism .

Biological Activity

Tetranor-PGJM is a significant metabolite derived from prostaglandin D2 (PGD2) and plays a crucial role in various biological processes, particularly in inflammation and immune response. This article synthesizes findings from diverse research studies to elucidate the biological activity of this compound, including its anti-inflammatory properties, mechanisms of action, and implications in disease states.

Anti-Inflammatory Properties

This compound exhibits notable anti-inflammatory activity, which is critical in managing various inflammatory conditions. Research indicates that it can modulate the levels of pro-inflammatory mediators in the body. For instance, a study demonstrated that this compound significantly reduced levels of various oxylipins associated with inflammation, such as 15-keto-PGF2α and 2,3-dinor-15-F2t-IsoP, after dietary interventions involving fruit and vegetable extracts .

Table 1: Effect of this compound on Inflammatory Biomarkers

BiomarkerBaseline (ng/mL)Post-Intervention (ng/mL)p-value
15-keto-PGF2α0.90 ± 0.250.74 ± 0.19< 0.05
2,3-dinor-15-F2t-IsoP1.17 ± 0.351.02 ± 0.27< 0.05
Total Oxylipins Count8.03 ± 1.867.25 ± 1.23< 0.05

These findings suggest that this compound may serve as a potential therapeutic agent for conditions characterized by chronic inflammation.

This compound functions through several pathways, primarily by acting on G protein-coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs). These receptors are pivotal in mediating the effects of eicosanoids, influencing cellular responses to inflammatory stimuli .

Colitis Model

A significant study utilized a murine model of colitis to evaluate the effects of this compound on inflammatory bowel disease (IBD). The study employed a highly sensitive LC-MS/MS method to quantify eicosanoid levels, revealing that treatment with this compound led to significant reductions in pro-inflammatory markers associated with IBD .

Table 2: Eicosanoid Levels in Colitis Model

EicosanoidControl Group (pg/mL)This compound Treated Group (pg/mL)
Tetranor-PGEM327.40309.45
Tetranor-PGFM329.40311.50
This compound309.30155.35

The data indicates that this compound not only reduces specific eicosanoids but also alters the overall inflammatory profile in treated subjects.

Implications in Disease States

This compound's modulation of inflammatory pathways suggests its potential utility in treating various diseases characterized by excessive inflammation, such as cardiovascular diseases, diabetes, and allergic reactions . Its ability to influence the levels of key inflammatory mediators positions it as a promising candidate for further therapeutic exploration.

Properties

IUPAC Name

8-[(1R,2S)-2-(2-carboxyethyl)-5-oxocyclopent-3-en-1-yl]-6-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O6/c17-12(3-1-2-4-15(19)20)7-8-13-11(5-9-14(13)18)6-10-16(21)22/h5,9,11,13H,1-4,6-8,10H2,(H,19,20)(H,21,22)/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFBKANRLYZJQP-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C(C1CCC(=O)O)CCC(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)[C@@H]([C@H]1CCC(=O)O)CCC(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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